バルドキソロン

概要

説明

バルドキソロン(別名バルドキソロンメチル)は、合成トリテルペノイド化合物です。これは、酸化ストレスの高いレベルで癌細胞にプログラムされた細胞死(アポトーシス)を誘導する、酸化還元反応に感受性のあるシグナル伝達経路の強力な活性化で知られています。 対照的に、バルドキソロンは正常細胞で保護的な抗酸化および抗炎症反応を誘導します 。 この化合物は、特に慢性腎臓病や特定のタイプの癌の治療における潜在的な治療用途について広く研究されてきました .

科学的研究の応用

Bardoxolone has a wide range of scientific research applications:

Chemistry: Bardoxolone is used as a model compound to study redox-sensitive signaling pathways and their role in cellular processes.

Biology: In biological research, bardoxolone is used to investigate its effects on oxidative stress and inflammation in various cell types.

Medicine: Bardoxolone has been studied for its potential therapeutic applications in treating chronic kidney disease, diabetic kidney disease, and certain types of cancer.

作用機序

バルドキソロンは、Keap1/Nrf2シグナル伝達経路を活性化することでその効果を発揮します。この経路は、酸化ストレスに対する細胞防御において重要な役割を果たします。バルドキソロンはKeap1に結合し、Nrf2の分解を阻止します。その結果、Nrf2は核に移行し、そこで抗酸化および細胞保護遺伝子の発現を活性化します。 これにより、酸化ストレスと炎症に対する細胞の抵抗性が高まります .

6. 類似の化合物との比較

バルドキソロンは、Nrf2経路の強力な活性化により、トリテルペノイドの中でユニークです。類似の化合物には次のものがあります。

バルドキソロンは、Nrf2経路を活性化することにおけるその高い効力と有効性により際立っており、治療用途のための有望な候補となっています。

生化学分析

Biochemical Properties

Bardoxolone interacts with various enzymes and proteins. It is a highly potent activator of redox-sensitive signaling pathways . Bardoxolone induces apoptosis through both caspase-independent and -dependent mechanisms, the latter involving caspase-8 activation, Bid cleavage, cytochrome c release, and caspase-3 activation . Furthermore, JNK, p38, and ERK pathways are involved in Bardoxolone-induced apoptosis of tumor cell lines mediated by disrupted intracellular redox balance and involving decreased glutathione and increased reactive oxygen species .

Cellular Effects

Bardoxolone has significant effects on various types of cells and cellular processes. It induces programmed cell death (apoptosis) in cancer cells that are under high levels of intrinsic oxidative stress . In contrast, Bardoxolone in normal cells induces protective antioxidant/anti-inflammatory responses . It also suppresses radiation- and chemotherapy-induced damage (e.g., oral mucositis) in normal tissues at dose levels that also produce an anti-cancer effect .

Molecular Mechanism

Bardoxolone exerts its effects at the molecular level through various mechanisms. It is a highly potent activator of redox-sensitive signaling pathways that induce programmed cell death (apoptosis) in cancer cells that are under high levels of intrinsic oxidative stress . Bardoxolone induces apoptosis through both caspase-independent and -dependent mechanisms, the latter involving caspase-8 activation, Bid cleavage, cytochrome c release, and caspase-3 activation . Furthermore, JNK, p38, and ERK pathways are involved in Bardoxolone-induced apoptosis of tumor cell lines mediated by disrupted intracellular redox balance and involving decreased glutathione and increased reactive oxygen species .

Temporal Effects in Laboratory Settings

It has been observed that Bardoxolone shows only a reversible pharmacodynamic effect on eGFR .

Dosage Effects in Animal Models

The effects of Bardoxolone vary with different dosages in animal models. One of the issues surrounding the study of Bardoxolone in animal models was that, because of the way that it is metabolized in rats and mice, it is highly toxic when given for long periods .

Metabolic Pathways

Bardoxolone is involved in various metabolic pathways. It is a highly potent activator of redox-sensitive signaling pathways . Bardoxolone induces apoptosis through both caspase-independent and -dependent mechanisms, the latter involving caspase-8 activation, Bid cleavage, cytochrome c release, and caspase-3 activation . Furthermore, JNK, p38, and ERK pathways are involved in Bardoxolone-induced apoptosis of tumor cell lines mediated by disrupted intracellular redox balance and involving decreased glutathione and increased reactive oxygen species .

Transport and Distribution

It is known that Bardoxolone is a highly potent activator of redox-sensitive signaling pathways .

Subcellular Localization

It is known that Bardoxolone is a highly potent activator of redox-sensitive signaling pathways .

準備方法

バルドキソロンは、天然に存在するトリテルペノイドであるオレアノール酸から始まる一連の化学反応によって合成されます。合成経路には、酸化、エステル化、環化反応などのいくつかのステップが含まれます。 バルドキソロンの工業生産には、通常、これらの反応条件を最適化して高収率と高純度を実現することが含まれます .

化学反応の分析

バルドキソロンは、次のようなさまざまな種類の化学反応を起こします。

酸化: バルドキソロンは、酸化されてさまざまな誘導体になりえます。

還元: 還元反応は、バルドキソロンの官能基を変換することができ、その生物活性を変化させます。

置換: バルドキソロンは、官能基が別の基に置換される置換反応を起こすことができ、異なる性質を持つ新しい誘導体をもたらします。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムのような酸化剤や水素化ホウ素ナトリウムのような還元剤が含まれます。 これらの反応から生成される主な生成物は、通常、官能基が修飾されたバルドキソロンの誘導体です .

4. 科学研究への応用

バルドキソロンは、科学研究において幅広い応用範囲があります。

化学: バルドキソロンは、酸化還元反応に感受性のあるシグナル伝達経路とその細胞プロセスにおける役割を研究するためのモデル化合物として使用されます。

生物学: 生物学的研究では、バルドキソロンは、さまざまな細胞タイプにおける酸化ストレスと炎症への影響を調べるために使用されます。

医学: バルドキソロンは、慢性腎臓病、糖尿病性腎臓病、特定のタイプの癌の治療における潜在的な治療用途について研究されてきました。

産業: バルドキソロンは、酸化ストレス関連疾患を標的とする新しい薬剤や治療薬の開発における潜在的な用途について検討されています.

類似化合物との比較

Bardoxolone is unique among triterpenoids due to its potent activation of the Nrf2 pathway. Similar compounds include:

RTA 408: Another synthetic triterpenoid with broad anticancer and anti-inflammatory activity.

CDDO: A derivative of oleanolic acid, known for its anti-inflammatory and anticancer properties.

Bardoxolone stands out due to its high potency and efficacy in activating the Nrf2 pathway, making it a promising candidate for therapeutic applications.

特性

IUPAC Name |

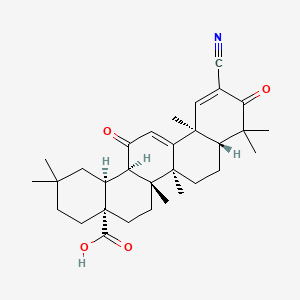

(4aS,6aR,6bS,8aR,12aS,14aR,14bS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H41NO4/c1-26(2)10-12-31(25(35)36)13-11-30(7)23(19(31)16-26)20(33)14-22-28(5)15-18(17-32)24(34)27(3,4)21(28)8-9-29(22,30)6/h14-15,19,21,23H,8-13,16H2,1-7H3,(H,35,36)/t19-,21-,23-,28-,29+,30+,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXGZJQLMVSIZEI-UQMAOPSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H41NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001025273 | |

| Record name | Bardoxolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Bardoxolone, a synthetic triterpenoid, is a highly potent activator of redox-sensitive signaling pathways that induce programmed cell death (apoptosis) in cancer cells that are under high levels of intrinsic oxidative stress. In contrast, Bardoxolone in normal cells induces protective antioxidant/anti-inflammatory responses. Intensive research in animal models of human cancer has demonstrated that Bardoxolone is a potent anticancer agent with a well-characterized ability to inhibit growth and cause regression of tumors as a single agent and in combination with radiation and chemotherapy. Bardoxolone also suppresses radiation- and chemotherapy-induced damage (e.g., oral mucositis) in normal tissues at dose levels that also produce an anti-cancer effect. Bardoxolone induces apoptosis through both caspase-independent and -dependent mechanisms, the latter involving caspase-8 activation, Bid cleavage, cytochrome c release, and caspase-3 activation. Furthermore, JNK, p38, and ERK pathways are involved in Bardoxolone-induced apoptosis of tumor cell lines mediated by disrupted intracellular redox balance and involving decreased glutathione and increased reactive oxygen species. Study shows that Bardoxolone enhances p42 CEBPA protein at the level of translation. | |

| Record name | Bardoxolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12651 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

218600-44-3 | |

| Record name | Bardoxolone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0218600443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bardoxolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12651 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 218600-44-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=711193 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bardoxolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BARDOXOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HT68L8941 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。